[2-(3-Phenylpropoxy)phenyl]amine hydrochloride physical and chemical properties
[2-(3-Phenylpropoxy)phenyl]amine hydrochloride physical and chemical properties
A Reference for Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(3-Phenylpropoxy)phenyl]amine hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring a phenylpropoxy substituent on a phenylamine backbone, suggests its potential as an intermediate in the synthesis of more complex molecules with biological activity. The hydrochloride salt form generally confers increased stability and solubility in aqueous media, which is advantageous for handling and formulation. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside projected characteristics based on the analysis of related chemical structures. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines available data with expert interpretation of structure-activity relationships and established chemical principles.
Molecular Structure and Identification
The molecular structure of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride is foundational to understanding its chemical behavior and potential interactions.
Caption: Molecular structure of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride is presented below. It should be noted that some of these properties are experimentally determined, while others are predicted based on its chemical structure.
| Property | Value | Source/Comment |
| CAS Number | 108715-56-6 | [1][2] |
| Molecular Formula | C₁₅H₁₈ClNO | [1][3] |
| Molecular Weight | 263.77 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 162.5-163 °C | [3] |
| Solubility | Expected to be soluble in water and lower alcohols due to the hydrochloride salt. Solubility in non-polar organic solvents is likely to be limited. | Inferred from general properties of amine hydrochlorides. |
| Purity | Typically available in purities of 95% to 98%. | [1][2] |
Spectroscopic Data (Predicted)
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¹H NMR:
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Aromatic protons would appear in the range of δ 6.5-7.5 ppm.
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The methylene protons of the propoxy chain would likely resonate at distinct chemical shifts, with the protons closest to the oxygen atom (O-CH₂) appearing further downfield (around δ 4.0 ppm). The other two methylene groups would appear as triplets or multiplets in the upfield region.
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The protons of the phenyl group on the propoxy chain would resonate in the aromatic region.
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The amine protons (NH₃⁺) would likely appear as a broad singlet.
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¹³C NMR:
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Aromatic carbons would be observed in the range of δ 110-160 ppm.
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The carbons of the propoxy chain would be expected in the aliphatic region of the spectrum.
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Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 2400-3000 cm⁻¹ would be characteristic of the N-H stretching of the ammonium salt.
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C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹.
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C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
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The C-O-C ether linkage would likely show a strong absorption band around 1250 cm⁻¹.
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Mass Spectrometry (MS):
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The mass spectrum would be expected to show a molecular ion peak corresponding to the free base ([M]⁺) at m/z 227.13.
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Chemical Properties and Stability
[2-(3-Phenylpropoxy)phenyl]amine hydrochloride, as an aromatic amine salt, is expected to exhibit the following chemical properties:
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Basicity: The free amine form is basic due to the lone pair of electrons on the nitrogen atom. The hydrochloride salt is acidic in aqueous solution due to the presence of the ammonium ion.
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Reactivity: The primary amine group can undergo various reactions typical of aromatic amines, such as diazotization, acylation, and alkylation, after conversion to the free base. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
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Stability: As a hydrochloride salt, the compound is expected to be more stable towards oxidation compared to its free base form. However, like many organic molecules, it may be sensitive to light and high temperatures over extended periods. For long-term storage, it is advisable to keep it in a cool, dark, and dry place.
Stability Testing Considerations (Based on ICH Guidelines)
For drug development purposes, the stability of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride would need to be rigorously evaluated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Caption: A generalized workflow for stability testing according to ICH guidelines.
Synthesis and Purification
A plausible synthetic route to [2-(3-Phenylpropoxy)phenyl]amine hydrochloride would likely involve a Williamson ether synthesis followed by reduction of a nitro group and subsequent salt formation.
Caption: A proposed synthetic pathway for [2-(3-Phenylpropoxy)phenyl]amine hydrochloride.
Experimental Protocol (General Procedure for Synthesis):
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Ether Synthesis: To a solution of 2-nitrophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate. Stir the mixture and add 3-phenyl-1-bromopropane. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
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Nitro Reduction: Dissolve the resulting 1-nitro-2-(3-phenylpropoxy)benzene in a solvent like ethanol or ethyl acetate. Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation. Alternatively, a chemical reduction using a reagent like tin(II) chloride in hydrochloric acid can be employed. After the reaction is complete, filter the catalyst (if used) and neutralize the reaction mixture to obtain the free amine.
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Salt Formation: Dissolve the purified [2-(3-Phenylpropoxy)phenyl]amine free base in a suitable organic solvent like diethyl ether. Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum.
Analytical Methodologies
The quantification and purity assessment of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride can be achieved using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method would be the most suitable for the analysis of this compound.
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Column: A C18 column is a good starting point.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation of the main compound from any impurities.
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Detection: UV detection at a wavelength where the aromatic rings show significant absorbance (e.g., around 254 nm) would be appropriate.
Sources
- 1. [2-(3-phenylpropoxy)phenyl]amine hydrochloride | 108715-56-6 [sigmaaldrich.com]
- 2. [2-(3-Phenylpropoxy)phenyl]amine hydrochloride Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. [2-(3-Phenylpropoxy)phenyl]amine hydrochloride | 108715-56-6 [amp.chemicalbook.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pharmaacademias.com [pharmaacademias.com]
